

A Spectroscopic Comparison of 3-Bromo-6-chloro-2-methoxypyridine Isomers

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Compound of Interest

Compound Name:	3-Bromo-6-chloro-2-methoxypyridine
Cat. No.:	B578444

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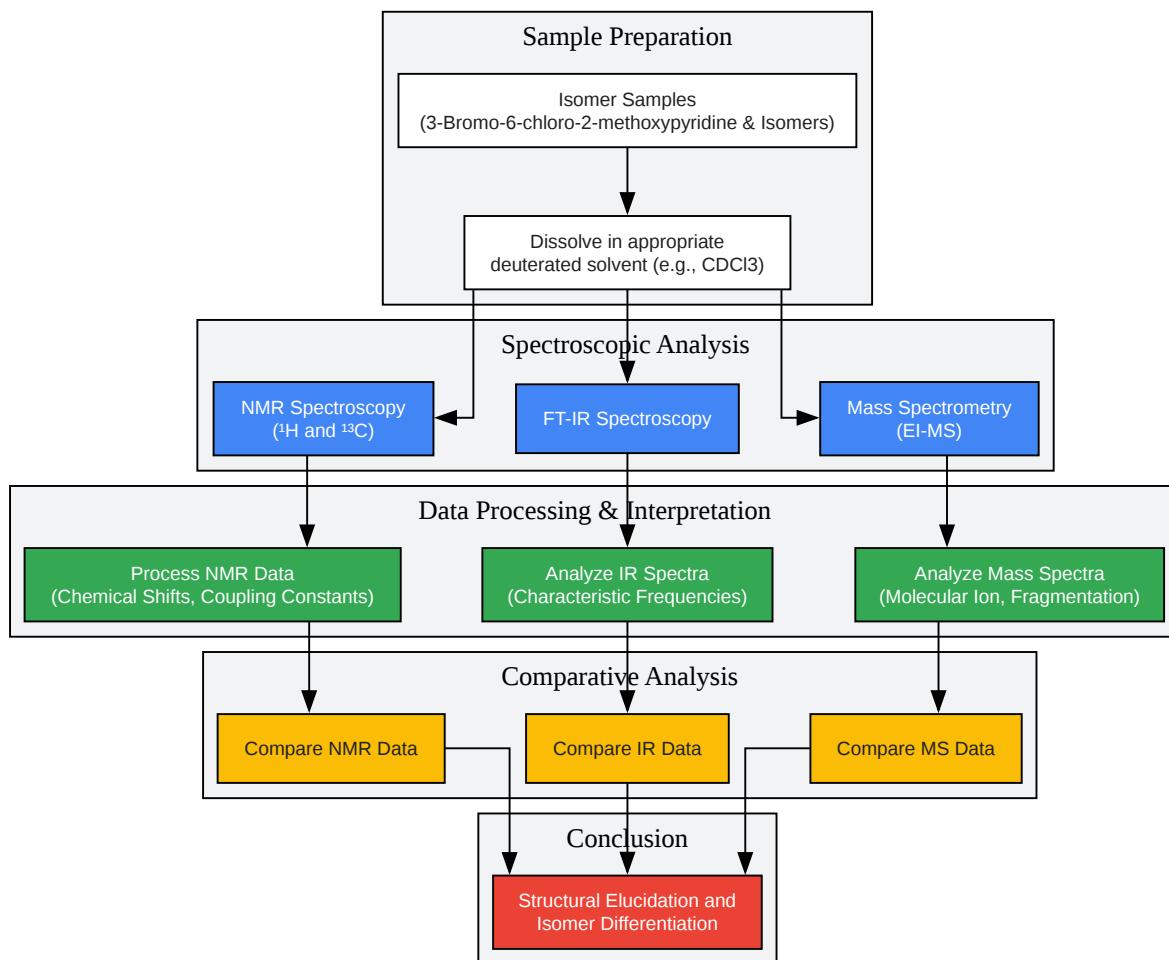
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Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of **3-Bromo-6-chloro-2-methoxypyridine** and its positional isomers. The data presented, including predicted Nuclear Magnetic Resonance (NMR), and characteristic Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, serves as a valuable resource for the identification, characterization, and quality control of these important chemical building blocks.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and comparison of the isomers is outlined below. This process ensures a systematic approach to structural elucidation, starting from sample preparation and proceeding through various analytical techniques to final data interpretation and comparison.

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Caption: Workflow for Spectroscopic Comparison of Isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **3-Bromo-6-chloro-2-methoxypyridine** and two of its positional isomers. The NMR data is

predicted, while the FT-IR and MS data are based on characteristic values for the respective functional groups and structural motifs.

¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

Compound	δ H-3 (ppm)	δ H-4 (ppm)	δ H-5 (ppm)	δ -OCH ₃ (ppm)
3-Bromo-6-chloro-2-methoxypyridine	-	~7.6 (d)	~6.8 (d)	~3.9 (s)
5-Bromo-6-chloro-2-methoxypyridine	~7.7 (d)	~7.5 (d)	-	~3.9 (s)
2-Bromo-6-chloro-3-methoxypyridine	-	~7.2 (d)	~7.0 (d)	~4.0 (s)

¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ -OCH ₃ (ppm)
3-Bromo-6-chloro-2-methoxypyridine	~160	~110	~140	~115	~145	~54
5-Bromo-6-chloro-2-methoxypyridine	~162	~112	~142	~118	~143	~54
2-Bromo-6-chloro-3-methoxypyridine	~148	~155	~122	~125	~146	~57

FT-IR Spectroscopic Data (Characteristic Ranges)

Compound	$\nu(\text{C}=\text{C}), \nu(\text{C}=\text{N})$ (cm^{-1})	$\nu(\text{C}-\text{O}-\text{C})$ (cm^{-1})	$\nu(\text{C}-\text{Cl})$ (cm^{-1})	$\nu(\text{C}-\text{Br})$ (cm^{-1})
3-Bromo-6-chloro-2-methoxypyridine Isomers	1550-1580	1250-1300 (asym), 1020-1070 (sym)	700-850	550-650

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight (g/mol)	$[\text{M}]^+, [\text{M}+2]^+, [\text{M}+4]^+$ (m/z)	Key Fragment Ions (m/z)
3-Bromo-6-chloro-2-methoxypyridine Isomers	<chem>C6H5BrClNO</chem>	222.47	221/223/225	$[\text{M}-\text{CH}_3]^+, [\text{M}-\text{OCH}_3]^+, [\text{M}-\text{Cl}]^+, [\text{M}-\text{Br}]^+$

Note on MS Data: The molecular ion region will exhibit a characteristic isotopic cluster due to the presence of both bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).^[1] This results in peaks at M, M+2, and M+4 with a distinctive intensity pattern.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[2] Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:

- Acquire spectra on a 400 MHz spectrometer.
- Set the spectral width to cover a range of 0-10 ppm.
- Use a 30-degree pulse angle with a relaxation delay of 1 second.
- Acquire 16-32 scans for an adequate signal-to-noise ratio.
- Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.[2]
- ^{13}C NMR Spectroscopy:
 - Acquire spectra on a 100 MHz spectrometer with proton decoupling.
 - Set the spectral width to approximately 0-200 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire 1024-2048 scans.
 - Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. Reference the spectrum to the solvent signal of CDCl_3 at 77.16 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the thin-film method is employed. Dissolve a few milligrams of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of this solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition:
 - Place the plate in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the clean, empty plate.
 - Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2]
- Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
- Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure. The isotopic distribution for ions containing bromine and chlorine is a key diagnostic feature.[1]

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References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
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